6-(piperazin-1-yl)-9H-purine hydrochloride

GPCR Cannabinoid Receptor Metabolic Disease

Source 6-(Piperazin-1-yl)-9H-purine hydrochloride, a key building block for medicinal chemistry. Its unsubstituted 6-piperazinyl core is essential for developing high-affinity CB1 antagonists (Ki 4nM, >10,000-fold selective) and selective kinase inhibitors. This hydrochloride salt form offers superior aqueous solubility over the free base, mitigating formulation challenges. Ensure structural precision for rational drug design. Ideal for screening libraries targeting GPCRs, kinases, and metabolic disorders.

Molecular Formula C9H13ClN6
Molecular Weight 240.7
CAS No. 1179486-17-9
Cat. No. B2599773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(piperazin-1-yl)-9H-purine hydrochloride
CAS1179486-17-9
Molecular FormulaC9H13ClN6
Molecular Weight240.7
Structural Identifiers
SMILESC1CN(CCN1)C2=NC=NC3=C2NC=N3.Cl
InChIInChI=1S/C9H12N6.ClH/c1-3-15(4-2-10-1)9-7-8(12-5-11-7)13-6-14-9;/h5-6,10H,1-4H2,(H,11,12,13,14);1H
InChIKeyJDVBVKYUAFYVFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-(Piperazin-1-yl)-9H-purine Hydrochloride (CAS 1179486-17-9): A Purine-Piperazine Scaffold for Kinase Inhibitor and GPCR Modulator Development


6-(Piperazin-1-yl)-9H-purine hydrochloride (CAS 1179486-17-9) is a purine derivative bearing a piperazine moiety at the 6-position, presented as a hydrochloride salt to enhance aqueous solubility and handling . It is a versatile building block in medicinal chemistry, with its core scaffold extensively employed in the development of kinase inhibitors and G protein-coupled receptor (GPCR) modulators, including potent and selective cannabinoid receptor 1 (CB1) antagonists [1]. Even single-atom modifications within the purine family can drastically alter clinical activity, underscoring the need for precise structural selection in research [2].

Why In-Class Purine-Piperazine Analogs Cannot Substitute for 6-(Piperazin-1-yl)-9H-purine Hydrochloride in Medicinal Chemistry


Within the purine analog family, seemingly minor structural variations—such as N9-substitution, piperazine functionalization, or salt form—lead to significant, quantifiable divergences in target affinity, selectivity profile, and downstream biological effect [1]. Generic substitution is therefore unreliable; for example, while the free base of 6-(piperazin-1-yl)-9H-purine may present formulation challenges, the hydrochloride salt is specifically chosen to improve aqueous solubility . Furthermore, the core scaffold's utility in generating high-affinity CB1 antagonists (Ki = 4 nM, >10,000-fold selective over CB2) [2] or selective kinase inhibitors [1] is contingent upon precise, unsubstituted 6-piperazinyl-purine geometry as the starting point for rational derivatization. Using an N9-methylated or 2-chloro-substituted analog would preemptively alter the vector and chemical space for lead optimization, potentially invalidating established structure-activity relationship (SAR) models.

Quantitative Differentiation Guide for 6-(Piperazin-1-yl)-9H-purine Hydrochloride: Evidence-Based Selection Rationale


High CB1 Receptor Affinity and Exquisite Selectivity via Piperazine Functionalization

Derivatives of 6-(piperazin-1-yl)-9H-purine can achieve exceptionally high affinity and selectivity for the CB1 receptor, a target for metabolic disorders. Compound 65 (an aryl urea derivative) demonstrates a binding affinity Ki of 4 nM for hCB1 and >10,000-fold selectivity for hCB1 over hCB2, significantly surpassing the non-selective profile of earlier clinical candidates like rimonabant [1]. In comparison, the simple methyl piperazine analog (Compound 5) shows a much weaker functional potency (Ke = 120 nM) in the same hCB1 calcium assay [2], highlighting the critical importance of the 6-piperazinyl-purine core for optimizing potency and selectivity.

GPCR Cannabinoid Receptor Metabolic Disease

Structural Versatility for Multi-Target Kinase Inhibition and Selectivity Tuning

The 6-substituted piperazine/phenyl-9-cyclopentyl purine scaffold demonstrates potent anticancer activity. Compound 19, a derivative, exhibits a cytotoxic IC50 of less than 5 μM against liver cancer cell lines and achieves a KINOMEscan selectivity score (S35) of 0.02, indicating high selectivity for ALK and BTK kinases [1]. In contrast, other analogs in the same study (e.g., Compound 56) displayed different interaction patterns with the kinase activation loop and did not reach multiple active site subsites [2], underscoring that specific substitutions on the 6-piperazinyl-purine core dictate unique target engagement and cellular efficacy.

Kinase Inhibition Oncology Selectivity

Enhanced Aqueous Solubility via Hydrochloride Salt Form Relative to Free Base

The hydrochloride salt of 6-(piperazin-1-yl)-9H-purine (CAS 1179486-17-9) is specifically chosen over the free base (CAS 245449-95-0, molecular weight 204.23 g/mol) to improve aqueous solubility . While quantitative solubility data for the free base is not publicly available, the free base is known to be lipophilic with a calculated logP of 0.27, which can limit its dissolution in biological assays . The hydrochloride salt, with a molecular weight of 240.69 g/mol, is the preferred form for in vitro and in vivo studies to ensure reliable compound handling and exposure, a critical factor for reproducible pharmacological data .

Solubility Formulation Drug Development

High-Impact Application Scenarios for 6-(Piperazin-1-yl)-9H-purine Hydrochloride Based on Quantitative Differentiation


Development of Peripherally Restricted CB1 Antagonists for Metabolic Disorders

Utilize 6-(piperazin-1-yl)-9H-purine hydrochloride as a core scaffold to synthesize and screen functionalized derivatives for high CB1 affinity (target Ki < 10 nM) and >1,000-fold selectivity over CB2. Prioritize analogs with predicted low CNS penetration (e.g., MDCK-mdr1 transport < 1%) to mitigate psychiatric side effects associated with first-generation CB1 antagonists [1]. This approach is supported by the discovery of Compound 65 (Ki = 4 nM, >10,000-fold selective) [1].

Design of Selective ALK/BTK Kinase Inhibitors for Hepatocellular Carcinoma

Employ the 6-piperazinyl-purine core to generate focused libraries with N9-cyclopentyl substitution for anticancer screening. Prioritize compounds based on low micromolar IC50 values (<10 μM) in liver cancer cell lines and high kinase selectivity (KINOMEscan S35 score < 0.05) [2]. The scaffold has demonstrated the ability to yield potent and selective inhibitors like Compound 19 (IC50 < 5 μM, S35 = 0.02) [2].

Synthesis of Hypoglycemic Agents Targeting Type II Diabetes

Follow established patent literature (e.g., US5057517, IL-87149-A) to synthesize 6-piperazinopurine derivatives with oral hypoglycemic activity. The unsubstituted 6-piperazinyl-purine core is essential for this activity, which is lost in many 9-deaza isosteres [3]. This application leverages the compound's well-defined synthetic route and documented in vivo efficacy in lowering blood sugar.

Rational Derivatization for GPCR and Kinase Polypharmacology

Capitalize on the dual potential of the 6-piperazinyl-purine scaffold to modulate both GPCRs (e.g., CB1, adenosine receptors) and kinases (e.g., Src, ALK). Use computational docking and molecular dynamics to guide functionalization at the piperazine nitrogen to tune selectivity and potency across target families [1][2]. This scenario is particularly relevant for discovering agents with novel mechanisms of action in complex diseases like cancer and metabolic syndrome.

Quote Request

Request a Quote for 6-(piperazin-1-yl)-9H-purine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.